Cas no 1263280-11-0 (Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate)

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate
- AG-L-19673
- AK-50973
- ANW-52723
- CTK4B5114
- I01-8038
- KB-256048
- Benzoic acid, 3-(aminomethyl)-4-(trifluoromethoxy)-, methyl ester
- 1263280-11-0
- A23880
- AM20020339
- AKOS015852152
- FT-0770348
- DTXSID80676444
- SB81160
- CRDLSXWMAFDDGH-UHFFFAOYSA-N
- 3-Aminomethyl-4-trifluoromethoxy-benzoic acid methyl ester
- Methyl3-(aminomethyl)-4-(trifluoromethoxy)benzoate
- DB-001051
-
- MDL: MFCD12924845
- インチ: 1S/C10H10F3NO3/c1-16-9(15)6-2-3-8(7(4-6)5-14)17-10(11,12)13/h2-4H,5,14H2,1H3
- InChIKey: CRDLSXWMAFDDGH-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(C(=O)OC)=CC=1CN)(F)F
計算された属性
- せいみつぶんしりょう: 249.06127767g/mol
- どういたいしつりょう: 249.06127767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155903-1g |
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate |
1263280-11-0 | 95% | 1g |
$*** | 2023-03-30 | |
A2B Chem LLC | AA36843-2.5g |
Benzoic acid, 3-(aminomethyl)-4-(trifluoromethoxy)-, methyl ester |
1263280-11-0 | 97% | 2.5g |
$1212.00 | 2024-04-20 | |
Alichem | A019095889-1g |
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate |
1263280-11-0 | 95% | 1g |
400.00 USD | 2021-06-17 | |
Crysdot LLC | CD12156881-1g |
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate |
1263280-11-0 | 95+% | 1g |
$432 | 2024-07-23 | |
Ambeed | A620335-1g |
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate |
1263280-11-0 | 95+% | 1g |
$356.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770111-1g |
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate |
1263280-11-0 | 98% | 1g |
¥3488.00 | 2024-08-09 |
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoateに関する追加情報
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate (CAS No. 1263280-11-0): A Comprehensive Overview
Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate, identified by its CAS number 1263280-11-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of benzoate derivatives, which have been widely studied for their diverse biological activities and potential therapeutic applications. The presence of both aminomethyl and trifluoromethoxy substituents in its molecular structure imparts unique chemical properties that make it a valuable scaffold for the development of novel bioactive molecules.
The Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate molecule exhibits a high degree of structural complexity, which contributes to its multifaceted interactions with biological targets. The benzoate core is a well-known pharmacophore, frequently encountered in various pharmacological agents due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules. The aminomethyl group introduces a basic nitrogen atom, which can participate in salt formation and coordinate with metal ions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive feature for drug design.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate compound has been explored as a potential lead in the synthesis of inhibitors for enzymes involved in cancer metabolism and inflammation. Preliminary studies have demonstrated its ability to modulate the activity of key enzymes such as kinases and cytophilins, which are crucial in regulating cellular processes. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity by improving hydrophobic interactions with target proteins.
The synthesis of Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution on a pre-functionalized benzoate derivative followed by protection-deprotection strategies to introduce the desired substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve regioselective modifications, enhancing the overall efficiency of the synthetic process.
The pharmacological profile of Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate has been evaluated through in vitro and in vivo studies. These investigations have highlighted its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown promise in preclinical models as a modulator of metabolic pathways associated with obesity and type 2 diabetes. The combination of the aminomethyl and trifluoromethoxy groups appears to synergistically enhance its biological activity, making it a compelling candidate for further development.
The structural features of this compound also make it suitable for use as a building block in medicinal chemistry. By leveraging its scaffold, chemists can design analogs with tailored properties through structural modifications such as halogenation, alkylation, or functionalization at different positions on the benzoate ring. Such modifications can fine-tune physicochemical properties like solubility, permeability, and metabolic stability, which are critical factors in drug development.
In conclusion, Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate (CAS No. 1263280-11-0) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural characteristics and demonstrated biological activities position it as a valuable tool for exploring new therapeutic strategies. As research continues to uncover novel applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation bioactive molecules.
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